N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide
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Overview
Description
N~4~-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using high-efficiency catalysts and automated reaction systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N~4~-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated quinoline derivatives.
Scientific Research Applications
N~4~-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N4-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-4-nitro-1H-pyrazole-3-carboxamide
- N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(4-methoxyphenyl)-4-quinolinecarboxamide
Uniqueness
N~4~-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C25H23N3O3S |
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Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H23N3O3S/c1-4-31-17-11-9-16(10-12-17)21-13-19(18-7-5-6-8-20(18)27-21)24(30)28-25-22(23(26)29)14(2)15(3)32-25/h5-13H,4H2,1-3H3,(H2,26,29)(H,28,30) |
InChI Key |
PFEWZAZFCDORED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=C(S4)C)C)C(=O)N |
Origin of Product |
United States |
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